molecular formula C18H22N4O B5624409 N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide

N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide

Cat. No. B5624409
M. Wt: 310.4 g/mol
InChI Key: XCWYHHHHJFYHRH-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related piperidine derivatives often involves the cyclization of amino acid derivatives or the reaction of existing piperidine structures with various reagents. For instance, the preparation of trisubstituted piperidines can be achieved through a formal hetero-ene reaction of amino acid derivatives, suggesting a pathway that might be adapted for the synthesis of N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide (Laschat et al., 1996).

Molecular Structure Analysis The structure of piperidine derivatives is crucial in determining their reactivity and interaction with other molecules. The crystal structures of similar compounds reveal that the piperidine ring can adopt various conformations influenced by substituents, which can affect the overall molecular geometry and potential chemical behavior (Raghuvarman et al., 2014).

Chemical Reactions and Properties Piperidine compounds, including N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide, may undergo reactions characteristic of their functional groups. For instance, aminopyridyl-substituted piperidines have been explored for their potential in synthesizing c-Met/ALK inhibitors, indicating reactivity conducive to pharmaceutical applications (Li et al., 2013).

Physical Properties Analysis The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the presence of specific substituents like aminopyridine can affect the compound's polarity and, consequently, its solubility in various solvents.

Chemical Properties Analysis The chemical properties, such as reactivity with nucleophiles or electrophiles, acidity or basicity of the nitrogen atoms, and potential for forming hydrogen bonds, are key to understanding the behavior of N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide in chemical reactions. The ability of related piperidine compounds to undergo transformations, such as reductions or condensations, highlights the versatility and reactivity of this class of compounds (Ito et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with a specific biological target to exert its effect . Without more information, it’s difficult to speculate on the mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve in-depth studies of its synthesis, structure, reactivity, and biological activity .

properties

IUPAC Name

N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c19-17-16(4-2-10-21-17)12-22-18(23)14-7-5-13(6-8-14)15-3-1-9-20-11-15/h2,4-8,10,15,20H,1,3,9,11-12H2,(H2,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWYHHHHJFYHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide

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